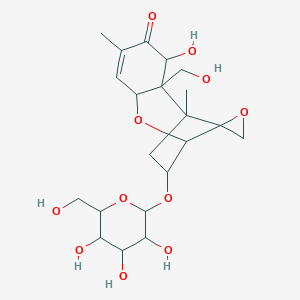

Deoxynivalenol 3-glucoside

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMXWMGECQIOGB-SMSDQXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891865 | |

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131180-21-7 | |

| Record name | Deoxynivalenol 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131180-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131180217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxynivalenol 3-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYNIVALENOL 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKI01R84M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ecological and Agronomic Aspects of Deoxynivalenol 3 Glucoside Contamination

Agronomic Factors Influencing Deoxynivalenol (B1670258) 3-Glucoside Accumulation

Environmental Conditions and Geographical Variation

The contamination of crops with deoxynivalenol-3-glucoside (D3G), a "masked" mycotoxin, is significantly influenced by environmental conditions and exhibits considerable geographical and annual variation. nih.govcabidigitallibrary.org The formation of D3G is a plant-mediated detoxification of deoxynivalenol (DON), and its prevalence is closely linked to the conditions that favor the growth of Fusarium species and the subsequent production of DON. apsnet.orgnih.gov

Key environmental factors influencing D3G levels include temperature, moisture, and rainfall, particularly during the critical flowering (anthesis) stage of cereal crops. researchgate.netnih.gov High humidity and warm temperatures are conducive to Fusarium head blight (FHB) development, which in turn leads to higher DON accumulation and, consequently, increased D3G formation by the plant. researchgate.net Studies have shown that prolonged periods of wetness can result in higher disease severity and increased mycotoxin production. apsnet.org

Geographical location plays a crucial role in the extent of D3G contamination. A study on durum wheat in Argentina found significant differences in DON and D3G levels between harvest years and among different geographic locations, attributing these variations to the prevailing weather conditions during anthesis. nih.gov For instance, in the 2012/13 harvest season, samples from Miramar and Balcarce showed higher mean DON values than those from La Dulce. nih.gov Similarly, D3G was detected in all three locations, with varying mean concentrations depending on the year. nih.gov Research in the United States on hard red spring wheat also highlighted that the growing region had a significant effect on both DON and D3G concentrations. apsnet.orgresearchgate.net Higher temperatures and lower rainfall in 2012 compared to 2011 were linked to decreased disease pressure and, consequently, altered mycotoxin profiles. mdpi.com

In Europe, studies in Poland have also demonstrated geographical and seasonal variations in D3G contamination of winter wheat. nih.gov The extent of contamination was found to be dependent on the climatic conditions of a given growing season and the specific geographic location of cultivation. nih.gov For example, in 2018, wheat samples from Southern Poland had significantly higher DON levels than those from Northern Poland, which also influenced the levels of its derivative, D3G. nih.gov

The table below summarizes findings on the geographical variation of D3G contamination in wheat.

| Region | Crop | Year(s) | Key Findings |

| Argentina | Durum Wheat | 2012/13 & 2013/14 | D3G detected in 94% of samples, with concentrations up to 850 µg/kg. Significant variation was observed between harvest years and geographic locations. nih.gov |

| USA | Hard Red Spring Wheat | 2011 & 2012 | Growing region had a significant effect on DON and D3G levels. Environmental factors like temperature and rainfall influenced kernel damage and mycotoxin production. apsnet.orgmdpi.com |

| Poland | Winter Wheat | 2016 | D3G was present in 27% of tested samples. The highest contamination levels were found in the north-east region of the country. nih.gov |

| Poland | Winter Wheat | 2017 & 2018 | The occurrence of D3G-positive samples was 14% in 2017 and 49% in 2018, with the DON-3G/DON ratio reaching up to 53.6%. nih.gov |

Plant Resistance Mechanisms and Genotype Influence

The formation of deoxynivalenol-3-glucoside (D3G) is a key plant-mediated detoxification mechanism in response to deoxynivalenol (DON) contamination. researchgate.netnih.gov This process, known as glucosylation, involves the attachment of a glucose molecule to the DON structure, rendering it less toxic to the plant. nih.gov The ability to convert DON to D3G is not a newly acquired trait from recent breeding efforts but is an inherent capability observed across various wheat cultivars. nih.gov

The efficiency of this detoxification process is significantly influenced by the plant's genotype and its level of resistance to Fusarium Head Blight (FHB). researchgate.net Research has consistently shown that FHB-resistant wheat and barley varieties tend to have a higher D3G to DON ratio compared to susceptible varieties. nih.govresearchgate.net This suggests that enhanced glucosylation of DON is a component of FHB resistance.

Specific genetic regions, known as quantitative trait loci (QTLs), have been identified to play a crucial role in FHB resistance and DON detoxification. The most notable of these is Fhb1 (formerly Qfhs.ndsu-3BS), which has been linked to a more efficient conversion of DON to D3G. researchgate.net Wheat lines possessing the Fhb1 QTL exhibit faster formation of D3G. researchgate.net Another QTL, Qfhs.ifa-5A, also contributes to FHB resistance. researchgate.net Studies on near-isogenic lines have demonstrated that those with the Fhb1 QTL have significantly higher D3G/DON ratios. researchgate.net

The conversion rate of DON to D3G can vary significantly among different genotypes. In a study of Argentinean durum wheat cultivars, the conversion rates ranged from 6% to 22%. researchgate.netingentaconnect.com This variability highlights the genetic basis of this detoxification capacity and suggests that certain cultivars could be valuable for breeding programs aimed at developing FHB-resistant varieties. researchgate.netingentaconnect.com

The table below presents data on the influence of genotype on the D3G/DON ratio from a study on near-isogenic wheat lines with and without specific FHB resistance QTLs.

| Genotype (with QTLs) | DON (µg/g) | D3G (µg/g) | D3G/DON Ratio (%) |

| C1 (+Fhb1/+Qfhs.ifa-5A) | 1.8 | 0.3 | 16.7 |

| C2 (+Fhb1) | 2.1 | 0.4 | 19.0 |

| C3 (+Qfhs.ifa-5A) | 10.5 | 0.6 | 5.7 |

| C4 (no QTL) | 12.3 | 0.7 | 5.7 |

| CM-82036 (Resistant Parent) | 1.5 | 0.3 | 20.0 |

| Remus (Susceptible Parent) | 13.1 | 0.7 | 5.3 |

| (Data adapted from a study on near-isogenic wheat lines) researchgate.net |

Agricultural Practices and Fungicide Application Effects

Agricultural practices and the application of fungicides can significantly impact the levels of deoxynivalenol-3-glucoside (D3G) in cereal crops. An integrated approach to managing Fusarium Head Blight (FHB), which includes crop rotation, appropriate land preparation, and timely fungicide application, is considered the most effective strategy to reduce mycotoxin contamination, including D3G. researchgate.net

While specific research on the direct impact of practices like tillage and crop rotation on D3G is limited, these practices are known to influence the survival and spread of Fusarium pathogens, thereby indirectly affecting DON and subsequent D3G levels. frontiersin.org For instance, crop rotation can help break the disease cycle of Fusarium species. frontiersin.org

Fungicide application, particularly with azole-based compounds, has been shown to be effective in reducing both DON and D3G concentrations in wheat. nih.govresearchgate.net A 4-year study in France demonstrated that fungicide treatments led to significant reductions in the mean concentrations of DON and D3G. nih.gov In 2018, the reduction was approximately 59.9% for DON and 54% for D3G. nih.gov The effectiveness of fungicides, however, can vary depending on the year, environmental conditions, and the specific active ingredients used. nih.govresearchgate.net

The timing of fungicide application is crucial for its efficacy. Applications at the flowering stage (anthesis) are generally most effective at controlling FHB and reducing mycotoxin levels. nih.gov Fungicides such as tebuconazole (B1682727) and prothioconazole (B1679736) have been reported to effectively reduce DON and D3G. apsnet.orgresearchgate.net For example, a field experiment in North West Italy showed a significant reduction in both DON and D3G contamination following fungicide treatment in a year with high disease pressure. researchgate.net

The following table summarizes the effect of fungicide application on DON and D3G levels from a multi-year study in France.

| Year | Treatment | Mean DON (µg/kg) | Mean D3G (µg/kg) |

| 2018 | Control | 1269 | 163 |

| 2018 | Fungicide-treated | 509 | 75 |

| 2020 | Control | 243 | 43 |

| 2020 | Fungicide-treated | 150 | 25 |

| 2021 | Control | 823 | 144 |

| 2021 | Fungicide-treated | 240 | 44 |

| (Data adapted from a 4-year field investigation in France) nih.gov |

It is important to note that while fungicides can significantly reduce mycotoxin levels, they may not completely prevent contamination. nih.gov Therefore, the use of fungicides should be part of a broader integrated pest management strategy. cabidigitallibrary.org

Molecular and Cellular Mechanisms of Deoxynivalenol 3 Glucoside Formation

Plant Metabolism and Detoxification Pathways of Deoxynivalenol (B1670258)

Plants have evolved a multi-phase detoxification system to manage harmful compounds. The formation of D3G from DON is a classic example of a Phase II detoxification reaction, where a toxic compound is conjugated with a hydrophilic molecule, in this case, glucose, to reduce its toxicity and facilitate its removal from active metabolic sites. nih.govscabusa.orgmdpi.com

The principal metabolic route for detoxifying deoxynivalenol in plants is through enzymatic conjugation. nih.gov This process involves the attachment of a glucose molecule to the hydroxyl group at the C3 position of the DON molecule. frontiersin.orgfrontiersin.org The resulting compound, deoxynivalenol-3-O-glucoside (D3G), exhibits significantly reduced toxicity because the structural modification prevents it from binding to its target site on the ribosome, thereby inhibiting its protein synthesis inhibitory activity. mdpi.comnih.gov This glucosylation is a key component of plant resistance against Fusarium species that produce DON. apsnet.org The reaction is considered a detoxification mechanism, and D3G is often referred to as a "masked" mycotoxin because it can be hydrolyzed back to the toxic DON form during digestion in mammals. scabusa.orgnih.govnih.gov

The enzymatic reaction that conjugates glucose to DON is catalyzed by a specific group of enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgmdpi.com UGTs belong to the Glycosyltransferase (GT) Family 1 and are ubiquitous in plants. nih.gov They facilitate the transfer of a sugar moiety from a nucleotide sugar donor, typically UDP-glucose (uridine diphosphate (B83284) glucose), to a wide array of acceptor molecules, including mycotoxins. nih.govmdpi.com This process, known as glycosylation, is a crucial part of Phase II detoxification, effectively reducing the bioavailability and toxicity of harmful compounds. nih.gov In the case of DON, UGTs catalyze the formation of a β-glucoside linkage at the C3-hydroxyl position, yielding D3G. frontiersin.orgmdpi.comoup.com Numerous UGTs with the ability to detoxify DON have been identified in various plant species, including wheat, barley, rice, and the model plant Arabidopsis thaliana. nih.govfrontiersin.org

Following its synthesis, deoxynivalenol-3-O-glucoside is sequestered away from the cytoplasm to prevent any potential reverse reactions and to complete the detoxification process. This is known as Phase III of detoxification. scabusa.org The conjugated, more hydrophilic D3G molecule is transported and compartmentalized into the plant cell's vacuole or bound to cell wall components. mdpi.comresearchgate.net This sequestration effectively removes the detoxified compound from metabolically active regions of the cell, providing a long-term solution for managing the mycotoxin threat.

Genetic Basis of Glucosylation in Host Plants

The ability of a plant to detoxify DON via glucosylation is fundamentally linked to its genetic makeup, specifically the presence and expression of genes encoding functional UGT enzymes.

Research has led to the identification and characterization of several UGT genes responsible for DON glucosylation. Among the most well-studied are AtUGT73C5 from Arabidopsis thaliana and HvUGT13248 from barley. nih.govapsnet.org

AtUGT73C5 (also known as DOGT1 - DON-glucosyltransferase 1) was the first UGT identified with the ability to detoxify DON by converting it to D3G. frontiersin.orgapsnet.orgfrontiersin.org Overexpression of AtUGT73C5 in Arabidopsis conferred increased resistance to DON. apsnet.orgresearchgate.net However, these transgenic plants also displayed a dwarf phenotype, which was later attributed to the enzyme's ability to also glucosylate brassinosteroid hormones, rendering them inactive. apsnet.orgresearchgate.net

HvUGT13248 , a UGT from barley, was identified through transcriptomic studies as being upregulated in response to Fusarium infection and DON exposure. apsnet.orgapsnet.org Functional characterization through its expression in yeast and transgenic Arabidopsis and wheat demonstrated its high efficiency in converting DON to D3G, leading to significant DON resistance. oup.comapsnet.orgresearchgate.net Crucially, unlike AtUGT73C5, the expression of HvUGT13248 did not cause dwarfism or other undesirable growth effects, making it a more promising candidate for developing Fusarium-resistant crops. researchgate.net This enzyme has also been shown to detoxify the related mycotoxin nivalenol (B191977) (NIV) by converting it to nivalenol-3-O-glucoside. oup.commdpi.com

Other significant UGT genes have been identified in various cereal crops, often by identifying orthologs to these pioneering examples. For instance, researchers have characterized functional UGTs in the model cereal Brachypodium distachyon (Bradi5g03300), wheat (TaUGT6), and oats (AsUGT1, AsUGT2), all of which contribute to DON resistance by forming D3G. frontiersin.orgapsnet.orgmdpi.comnih.govfrontiersin.org

| Gene Name | Organism of Origin | Key Findings | Reference |

|---|---|---|---|

| AtUGT73C5 (DOGT1) | Arabidopsis thaliana | First UGT identified to glucosylate DON; confers DON resistance but also causes dwarfism in transgenic plants due to brassinosteroid glucosylation. | frontiersin.orgapsnet.orgresearchgate.net |

| HvUGT13248 | Barley (Hordeum vulgare) | Efficiently detoxifies DON and NIV; confers high resistance in transgenic wheat without negative growth effects. | nih.govoup.comapsnet.orgapsnet.org |

| Bradi5g03300 | Brachypodium distachyon | Ortholog to HvUGT13248; confers DON tolerance and FHB resistance by converting DON to D3G in planta. | nih.govfrontiersin.org |

| TaUGT6 | Wheat (Triticum aestivum) | Expression is induced by F. graminearum and DON; enhances resistance to FHB and reduces DON accumulation. | frontiersin.org |

| AsUGT1 / AsUGT2 | Oat (Avena sativa) | Orthologous to HvUGT13248; highly inducible by DON and confer resistance to DON, NIV, and HT-2 toxins in yeast. | mdpi.com |

The expression of UGT genes involved in DON detoxification is not constitutive but is instead highly regulated. Studies have consistently shown that the transcription of these genes is significantly induced in the presence of the toxin itself. apsnet.orgfrontiersin.org For example, the expression of genes like HvUGT13248 in barley and its orthologs in wheat and Brachypodium is strongly upregulated upon DON application or during infection by a DON-producing strain of F. graminearum. apsnet.orgapsnet.orgfrontiersin.org In contrast, infection with a mutant fungal strain unable to produce DON does not trigger the same level of UGT gene expression. apsnet.orgfrontiersin.org This inducibility suggests a responsive defense mechanism where the plant activates its detoxification machinery specifically when the threat is present, highlighting a sophisticated regulatory network governing mycotoxin resistance.

Implications of Glucosylation on Fungal Virulence and Plant Defense Response

The glucosylation of deoxynivalenol (DON) into deoxynivalenol 3-glucoside (D3G) is a critical intersection of fungal virulence and plant defense. DON itself is a significant virulence factor for Fusarium species, facilitating the spread of the fungus from the initial point of infection into surrounding plant tissues. wwtf.atmdpi.com By inhibiting protein synthesis in the host's cells, DON suppresses the plant's ability to mount an effective defense, leading to cell death and allowing the necrotrophic fungus to acquire nutrients. mdpi.comconicet.gov.armdpi.com

The plant's ability to convert DON to D3G represents a sophisticated defense mechanism, categorized as Type V resistance (resistance to toxins). mdpi.comnih.gov This detoxification process has two primary implications for the plant-pathogen interaction:

Reduction of Phytotoxicity: The addition of a glucose molecule to DON sterically hinders its ability to bind to the 60S ribosomal subunit, which is its site of action for inhibiting protein synthesis. nih.govscabusa.org This structural modification effectively reduces the immediate toxicity of the mycotoxin to the plant cells. conicet.gov.arnih.gov Studies have demonstrated that D3G is significantly less effective at inhibiting wheat ribosomes compared to its parent toxin, DON. nih.gov This detoxification allows the plant to better withstand the chemical warfare waged by the fungus, potentially limiting tissue damage and maintaining cellular functions necessary for defense.

Enhanced Plant Resistance: The capacity to glucosylate DON is linked to increased resistance against Fusarium diseases. Plants that can efficiently convert DON to D3G are better able to contain the fungal infection. wwtf.at This is considered a key component of quantitative disease resistance in cereals like wheat and barley. nih.govnih.gov More resistant genotypes are often characterized by a higher ratio of D3G to DON, particularly during the early stages of infection. mdpi.com However, this detoxification is a continuous battle, and under high disease pressure, the plant's capacity can be overwhelmed. researchgate.net

From the fungal perspective, the plant's glucosylation defense represents a barrier to its colonization efforts. By neutralizing its primary chemical weapon, the plant can slow down the progression of the disease. nih.gov There is speculation that some fungal strains may have evolved countermeasures. For example, the prevalence of Fusarium strains producing 3-acetyl-DON (3-ADON) might be an adaptive response, as the acetylation at the C-3 position could potentially interfere with the plant's ability to attach a glucose molecule at the same site. wwtf.at

While glucosylation is a defense for the plant, the resulting D3G is considered a "masked" mycotoxin. mdpi.comwwtf.at It is less toxic to the plant, but there is evidence that it can be hydrolyzed back to the more toxic DON by microbial β-glucosidases, for instance, within the digestive tracts of humans and animals that consume contaminated grain. researchgate.netwwtf.at

Table 2: Research Findings on the Implications of DON Glucosylation

| Finding | Organism(s) Studied | Implication | Reference(s) |

| DON acts as a virulence factor, facilitating fungal spread. | Wheat, Barley | Glucosylation reduces the active pool of the virulence factor. | nih.govwwtf.atmdpi.com |

| D3G exhibits reduced inhibition of wheat ribosomes compared to DON. | Wheat | The detoxification mechanism directly counters the toxin's mode of action. | nih.gov |

| Positive correlation found between DON and D3G levels in infected wheat. | Wheat, Durum Wheat | Plant detoxification response is proportional to the level of toxin exposure. | acs.orgconicet.gov.ar |

| Wheat lines with Fhb1 resistance QTL show increased D3G formation. | Wheat | Genetic resistance is linked to enhanced detoxification capability. | nih.gov |

| D3G is significantly less toxic to microbial cells like yeast and Chlamydomonas reinhardtii. | Saccharomyces cerevisiae, Chlamydomonas reinhardtii | Glucosylation is a broadly effective detoxification strategy against cellular damage. | nih.gov |

| More resistant barley genotypes had a higher D3G/DON ratio at the soft-dough stage. | Barley | Efficient early-stage detoxification is characteristic of resistant varieties. | mdpi.com |

Metabolic Fate and Biotransformation of Deoxynivalenol 3 Glucoside in Biological Systems

In Vivo Metabolism in Mammals (Human and Animal Models)

Hydrolysis and De-conjugation in the Gastrointestinal Tract

The initial and most significant metabolic step for D3G upon ingestion is its hydrolysis back to DON. cornell.edunih.gov This de-conjugation process is largely dependent on the microbial activity within the gut. nih.govnih.govasm.org

The intestinal microbiota plays a pivotal role in the breakdown of D3G. nih.govnih.gov In vitro studies using human fecal slurries have demonstrated that the gut microbiota can efficiently hydrolyze D3G, releasing DON. nih.govasm.orgresearchgate.net This hydrolysis can be rapid, with peak activity observed within 4 to 6 hours of incubation. asm.orgresearchgate.net

Several bacterial species commonly found in the human gut have been identified as capable of this hydrolytic activity. Notably, certain strains of Lactic Acid Bacteria, such as Enterococcus durans, Enterococcus mundtii, and Lactobacillus plantarum, have shown a high capacity to cleave the glucoside bond of D3G. researchgate.netnih.govnih.gov More recent research has also implicated Butyrivibrio fibrisolvens, Roseburia intestinalis, and Eubacterium rectale in the efficient hydrolysis of D3G. mdpi.com The ability of these bacteria to release DON from D3G underscores the importance of the gut microbiome in modulating the toxicity of masked mycotoxins. nih.govmdpi.com

In contrast to the microbial activity in the lower gut, D3G exhibits considerable stability in the conditions of the upper gastrointestinal tract. nih.govasm.org In vitro experiments simulating the acidic environment of the stomach have shown that D3G is resistant to hydrolysis. researchgate.netnih.govnih.gov It remains stable in the presence of 0.2 M hydrochloric acid, suggesting it passes through the stomach intact. nih.govnih.gov Furthermore, D3G is also resistant to the digestive enzymes produced by humans, including human cytosolic β-glucosidase. researchgate.netnih.govnih.gov This stability ensures that the intact D3G molecule reaches the lower intestine, where the gut microbiota then facilitates its breakdown. asm.org

Systemic Absorption and Distribution of Metabolites

Following the hydrolysis of D3G to DON in the intestine, the released DON and its subsequent metabolites can be absorbed into the systemic circulation. cornell.edunih.gov Studies in pigs have shown that after oral administration of D3G, only DON was detected in the plasma, indicating complete presystemic hydrolysis of the absorbed fraction. nih.gov However, the amount of DON absorbed after D3G administration is significantly lower compared to the direct ingestion of DON. cornell.edunih.gov

Once absorbed, DON is distributed throughout the body. researchgate.net The primary metabolic pathway for DON in both humans and pigs is glucuronidation, a phase II metabolic reaction. nih.govbionte.com This results in the formation of DON-glucuronides, such as DON-3-glucuronide and DON-15-glucuronide, which are the major metabolites found in plasma and urine. nih.govmdpi.comresearchgate.net In contrast, chickens primarily conjugate DON with sulfate (B86663). nih.gov

Excretion Profiles and Biomarker Applications

The excretion of D3G and its metabolites provides valuable insights into its metabolic fate and can be utilized for biomonitoring of exposure. nih.govnih.gov

Urinary analysis is a key method for assessing exposure to DON and its derivatives. nih.govsci-hub.se After oral administration of D3G, a small percentage of the parent compound can be detected in the urine, indicating that some absorption of the intact molecule can occur. cornell.edumdpi.com However, the majority of the excreted compounds are the metabolites of DON. cornell.edumdpi.com

In humans, the primary urinary biomarkers following D3G ingestion are DON and its glucuronide conjugates, with DON-15-glucuronide being the most prominent. mdpi.comsci-hub.seresearchgate.net The excretion of these metabolites is relatively rapid, with a complete recovery of total DON (the sum of DON and its glucuronides) within 24 hours of administration. mdpi.comnih.gov The presence of these metabolites in urine confirms that D3G is hydrolyzed to DON, which is then absorbed and metabolized by the body. mdpi.comnih.gov

In some individuals, another metabolite, deepoxy-deoxynivalenol (B1670184) (DOM-1), has been detected in urine. nih.govresearchgate.net The formation of DOM-1 is attributed to the metabolic activity of specific gut bacteria that can detoxify DON. nih.govresearchgate.net The presence of DOM-1 in urine can therefore serve as a biomarker for the presence of these specific detoxifying microbes in the gut. nih.gov

Urinary Excretion of D3G and its Metabolites in Rats

| Administered Compound | Analyte in Urine | Percentage of Dose Excreted in Urine (Mean ± SD) |

| Deoxynivalenol (B1670258) (DON) | Total Analytes | 14.9 ± 5.0% |

| Deoxynivalenol 3-glucoside (D3G) | Total Analytes | 3.7 ± 0.7% |

| This compound (D3G) | D3G | 0.3 ± 0.1% |

This table summarizes the findings from a study in Sprague-Dawley rats, highlighting the differences in urinary excretion patterns following oral administration of DON and D3G. The data indicates that a much smaller fraction of the administered dose is excreted in the urine after D3G intake compared to DON, and only a very small amount of D3G is excreted unchanged. nih.govcornell.edu

Fecal Excretion of this compound and its Metabolites

The fecal excretion pathway is a significant route for the elimination of this compound (D3G) and its metabolites following oral ingestion. Studies in various animal models indicate that a substantial portion of administered D3G is not absorbed systemically but is instead metabolized within the gastrointestinal tract and subsequently excreted in the feces. nih.gov The process primarily involves the hydrolysis of D3G back to its aglycone, deoxynivalenol (DON), by the gut microbiota. nih.govnih.gov

In a study involving Sprague-Dawley rats, it was observed that the majority of an orally administered D3G dose was recovered in the feces, primarily as DON and its de-epoxidized metabolite, de-epoxy deoxynivalenol (DOM-1). nih.govdaneshyari.com This suggests that while D3G itself has limited absorption, its hydrolysis product, DON, becomes available for further metabolism by intestinal microbes before excretion. nih.gov The concentrations of DON and DOM-1 in the feces of these rats were found to be significant, ranging from 217 to 17,700 ng/mL and 819 to 77,400 ng/mL, respectively. nih.gov The high fecal recovery of these metabolites, in contrast to low urinary excretion, points towards a lack of extensive gastrointestinal absorption of D3G. nih.gov

Similarly, research in pigs has shown that after oral administration of D3G, the compound is almost entirely hydrolyzed to DON. researchgate.net The resulting DON and its metabolites are then partially excreted via the feces. The presence of these metabolites in feces provides crucial information regarding the absorption and metabolic fate of the parent compound. nih.gov

The following table summarizes the fecal excretion of D3G and its metabolites in rats after a single oral gavage.

| Analyte | Total Amount Excreted in Feces (nmol, mean ± SD) | Percentage of Administered D3G Dose (%) |

|---|---|---|

| D3G | 1.5 ± 0.9 | 0.7 ± 0.4 |

| DON | 29.2 ± 13.9 | 13.8 ± 6.6 |

| DOM-1 | 80.8 ± 32.7 | 38.1 ± 15.4 |

Data derived from a study on Sprague-Dawley rats. nih.gov

Comparative Toxicokinetics of this compound and Deoxynivalenol

The toxicokinetic profiles of this compound (D3G) and deoxynivalenol (DON) exhibit significant differences, largely influenced by the species and the presystemic hydrolysis of D3G. nih.gov Generally, D3G demonstrates lower oral bioavailability compared to DON. nih.govoup.com

In pigs, following oral administration, D3G is subject to complete presystemic hydrolysis, meaning only DON is detected in plasma. nih.gov However, the fraction of D3G that is absorbed and converted to DON is approximately five times lower than the absorbed fraction after direct oral administration of DON. nih.gov The absolute oral bioavailability of DON in pigs is high (81.3 ± 17.4%), whereas the absorbed fraction of D3G, which is recovered as DON, is significantly lower (16.1 ± 5.4%). nih.gov The primary metabolic pathway for DON in pigs is glucuronidation. researchgate.netnih.gov

In contrast, studies in broiler chickens indicate that D3G is not hydrolyzed to DON in vivo. nih.gov Both D3G and DON have low absolute oral bioavailability in chickens, measured at 3.79 ± 2.68% for D3G and 5.56 ± 2.05% for DON. nih.gov The major biotransformation route for DON in chickens is conjugation with sulphate, a notable difference from the glucuronidation seen in pigs. researchgate.netnih.gov

In rats, research also points to limited absorption of intact D3G. nih.govoup.com Following oral gavage with D3G, only a small percentage (3.7 ± 0.7%) of the dose was found in urine as D3G and its metabolites, compared to 14.9 ± 5.0% after administration of an equimolar dose of DON. daneshyari.com This suggests that D3G is considerably less bioavailable than DON in rats, with the majority being hydrolyzed to DON in the digestive tract and metabolized by gut microbiota before fecal excretion. nih.govdaneshyari.com

The following table provides a comparative overview of key toxicokinetic parameters for D3G and DON in pigs and broiler chickens.

| Species | Compound | Parameter | Value (mean ± SD) |

|---|---|---|---|

| Pigs | DON | Absolute Oral Bioavailability (%) | 81.3 ± 17.4 |

| D3G | Absorbed Fraction (recovered as DON) (%) | 16.1 ± 5.4 | |

| Broiler Chickens | DON | Absolute Oral Bioavailability (%) | 5.56 ± 2.05 |

| D3G | Absolute Oral Bioavailability (%) | 3.79 ± 2.68 |

Data derived from crossover animal trials. nih.gov

Toxicological Assessment and Health Implications of Deoxynivalenol 3 Glucoside

Comparative Toxicity Studies: Deoxynivalenol (B1670258) 3-Glucoside versus Deoxynivalenol

Deoxynivalenol 3-glucoside (D3G) is a plant-derived, "masked" form of the mycotoxin deoxynivalenol (DON). nih.govmdpi.com Its toxicological profile is markedly different from that of its parent compound, DON. The addition of a glucose molecule to the DON structure significantly alters its biological activity, generally resulting in reduced toxicity. nih.gov

Ribosomal Binding: Deoxynivalenol exerts its toxicity primarily by binding to the A-site of the ribosome's peptidyl transferase center, which triggers a "ribotoxic stress response" and inhibits protein synthesis. nih.govresearchgate.net In silico analysis has revealed that the addition of the glucosyl group at the C3-OH position in D3G creates steric hindrance, preventing it from effectively binding to this ribosomal pocket. nih.govresearchgate.net This inability to bind to the ribosome is a primary reason for its reduced toxicity compared to DON. researchgate.netnih.gov

MAPK Activation: A key consequence of ribosomal binding by DON is the activation of mitogen-activated protein kinases (MAPKs), such as JNK and p38, which are involved in inflammatory responses. researchgate.netnih.gov Studies on human intestinal Caco-2 cells have shown that, unlike DON, D3G does not activate JNK and p38 MAPKs. nih.gov This lack of activation is a direct result of its failure to initiate the ribotoxic stress response. nih.govresearchgate.net

Cell Viability: The impact on cell viability is significantly lower for D3G compared to DON. In studies using porcine intestinal epithelial cells (IPEC-J2), D3G demonstrated substantially lower cytotoxicity than DON and its acetylated derivatives, 3-acetyldeoxynivalenol (B190510) (3ADON) and 15-acetyldeoxynivalenol (B30657) (15ADON). nih.govresearchgate.net The ranking of cytotoxicity for these compounds was determined to be D3G ≪ 3ADON < DON ≈ 15ADON. nih.gov

Barrier Function: The integrity of the intestinal epithelial barrier is a crucial target of DON toxicity. DON can decrease the expression of tight junction proteins, compromising barrier function. nih.gov In vitro experiments using Caco-2 intestinal cells showed that D3G, in contrast to DON, did not alter the barrier function as measured by trans-epithelial electrical resistance. researchgate.netnih.gov

| Parameter | Deoxynivalenol (DON) Effect | This compound (D3G) Effect | Reference |

|---|---|---|---|

| Ribosomal Binding | High binding affinity to the A-site of the ribosome | Unable to bind to the A-site due to steric hindrance | nih.govresearchgate.net |

| MAPK Activation | Potent inducer of JNK and p38 MAPKs | Does not activate JNK and p38 MAPKs | nih.gov |

| Cell Viability (Porcine Cells) | Significantly reduces cell viability | Exhibits very low cytotoxicity | nih.gov |

| Intestinal Barrier Function | Disrupts barrier integrity | No measurable adverse effects on barrier integrity | nih.govresearchgate.net |

Studies using porcine jejunal explants provide a model that more closely mimics the physiological conditions of the intestine. When these explants were treated with DON, they showed significant morphological damage and an up-regulation of pro-inflammatory cytokines. researchgate.netnih.gov In stark contrast, explants treated with D3G showed no histomorphological alterations, and their gene expression profiles were similar to those of the control (untreated) tissues. researchgate.netnih.gov These findings from ex vivo models confirm the in vitro results, demonstrating that the glucosylation of DON effectively suppresses its intestinal toxicity. nih.gov

In vivo studies in animal models have further elucidated the differences in toxicity between DON and D3G.

Rats: A study in Sprague-Dawley rats involved oral administration of equimolar amounts of DON and D3G. nih.gov The results showed that while D3G was readily hydrolyzed to DON in the digestive tract, the systemic exposure to DON was significantly lower compared to the group that received DON directly. nih.gov Most of the administered D3G was metabolized by gut microbiota and excreted in the feces. nih.gov This suggests that D3G has a considerably lower toxicological relevance than DON in rats, primarily due to limited absorption of the intact molecule and incomplete hydrolysis back to DON. nih.gov

Pigs: Pigs are known to be particularly sensitive to DON toxicity. kosfaj.org When D3G was administered orally to piglets, it was nearly completely hydrolyzed to DON in the digestive tract. researchgate.net However, the subsequent absorption of the released DON was only partial. researchgate.net Consequently, the amount of urinary metabolites excreted after D3G administration was about two times lower than after an equivalent oral dose of DON. researchgate.net When D3G was administered intravenously, it was almost exclusively excreted in its unmetabolized form, confirming its low intrinsic systemic toxicity. researchgate.net In another study with pigs, the bioavailability of DON from D3G was found to be about 20% compared to that of DON itself in adult pigs, while in infant pigs, the bioavailability did not differ significantly. mdpi.com

| Animal Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Rats | D3G is hydrolyzed to DON in the gut, but systemic exposure to DON is marginal compared to direct DON administration. | D3G is of considerably lower toxicological relevance than DON. | nih.gov |

| Pigs (Adult) | Oral D3G is nearly completely hydrolyzed to DON, but absorption is partial. Bioavailability of DON from D3G is ~20% relative to DON. | Reduced systemic exposure and toxicity compared to DON. | researchgate.netmdpi.com |

| Pigs (Infant) | Bioavailability of DON from D3G was not significantly different from that of DON. | Infants may be more vulnerable to exposure from D3G compared to adults. | mdpi.com |

| Pigs | Intravenously administered D3G is excreted unmetabolized. | Confirms the low intrinsic systemic toxicity of the intact D3G molecule. | researchgate.net |

Mechanisms Underlying Reduced Toxicity of this compound

The significantly lower toxicity of D3G compared to DON is attributed to several key mechanisms, primarily related to its altered molecular structure.

Inability to Bind to the Ribosome: The core mechanism for the toxicity of trichothecenes like DON is their ability to bind to the ribosome and inhibit protein synthesis. nih.gov The bulky glucose molecule attached at the C3 position of D3G physically obstructs its entry into the narrow binding pocket on the ribosome. nih.gov This steric hindrance is the principal reason for the detoxification, as it prevents the initiation of the ribotoxic stress response, including subsequent MAPK activation and inflammatory signaling. researchgate.netnih.gov

Contribution of this compound to Total Dietary Deoxynivalenol Exposure

Despite its low intrinsic toxicity, D3G is a concern for food safety because it can be hydrolyzed back to its toxic parent compound, DON, within the gastrointestinal tract. researchgate.netnih.gov This conversion can increase the total dietary exposure to DON. nih.gov

While D3G appears stable under the acidic conditions of the stomach, it can be efficiently hydrolyzed by β-glucosidases produced by bacteria in the lower gastrointestinal tract, such as the colon. mdpi.comscabusa.org In vivo studies in both rats and pigs confirm that orally ingested D3G is largely cleaved to release DON before excretion. nih.govresearchgate.net

The extent to which D3G contributes to total DON toxicity depends on its bioavailability. mdpi.com Different exposure scenarios have been modeled to assess this contribution. A risk assessment study highlighted that D3G can contribute significantly to total DON exposure, with its contribution estimated to be between 14% and 51% depending on the bioavailability assumptions and the population group (infants vs. adults). mdpi.com Infants may be particularly vulnerable, potentially showing higher exposure from D3G due to differences in their gut microbiome. mdpi.com

| Exposure Scenario (Bioavailability Assumption) | D3G Contribution to Total DON Exposure | Reference |

|---|---|---|

| Scenario 1 (Conservative, 100% relative bioavailability) | 35–51% | mdpi.com |

| Scenario 2 (Moderate) | 21–35% | mdpi.com |

| Scenario 3 (Lower, based on adult pig data) | 14–22% (Adults), 9–43% (Infants) | mdpi.com |

Immunomodulatory Aspects of this compound Exposure

Deoxynivalenol is a known immunomodulatory agent, capable of causing both immunosuppression and immunostimulation depending on the dose and exposure duration. researchgate.netnih.gov Its effects on the immune system are largely mediated through the activation of MAPKs and subsequent changes in cytokine and chemokine expression. researchgate.netnih.gov

Given that D3G does not activate the MAPK signaling cascade, its direct immunomodulatory effects are considered to be minimal. researchgate.netnih.gov One study noted that D3G was ineffective in causing splenic cytokine or chemokine mRNA responses, which are typical effects of DON exposure. researchgate.net Therefore, the primary immunomodulatory risk associated with D3G exposure comes from its potential hydrolysis to DON in the digestive tract. The released DON could then exert its characteristic effects on the immune cells within the gut-associated lymphoid tissue and systemically after absorption. researchgate.net However, direct immunotoxic or immunomodulatory effects of the intact D3G molecule have not been demonstrated and are considered unlikely due to its inability to trigger the initial steps of the ribotoxic stress response. researchgate.netresearchgate.net

Analytical Methodologies for Deoxynivalenol 3 Glucoside Quantification and Detection

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate DON-3G from the sample matrix and remove interfering compounds.

Solid-liquid extraction (SLE) is a foundational and widely used technique for extracting mycotoxins, including DON-3G, from solid samples like grains and cereal products. This method involves the use of a liquid solvent to solubilize the target analyte from the solid matrix. The choice of extraction solvent is paramount for achieving high extraction efficiency.

For the extraction of type B trichothecenes like deoxynivalenol (B1670258) and its glucosylated form, mixtures of acetonitrile (B52724) and water or methanol (B129727) and water are the most commonly employed solvents. researchgate.net These solvent mixtures are effective due to their ability to penetrate the solid matrix and solubilize the moderately polar DON-3G. For instance, a mixture of acetonitrile and water (80:20, v/v) acidified with formic acid has been successfully used to extract DON-3G from whole grain samples. acs.org Another common protocol utilizes a 10 mL mixture of acetonitrile:water (80:20, v/v) for a two-gram sample, followed by blending and centrifugation to separate the liquid extract from the solid residue. nih.gov

The principle behind SLE is the partitioning of the analyte between the solid matrix and the liquid solvent, driven by diffusion and osmosis. internationalscholarsjournals.com To enhance extraction efficiency, factors such as particle size of the sample, solvent-to-sample ratio, extraction time, and temperature can be optimized. Grinding the sample increases the surface area available for solvent contact, thereby improving extraction yields. affinisep.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant popularity for mycotoxin analysis due to its simplicity, speed, and minimal solvent usage. nih.govmz-at.dequechers.eu Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to a wide array of analytes and matrices, including mycotoxins in cereals. mz-at.demdpi.com

A typical QuEChERS procedure involves two main steps: extraction and cleanup. sigmaaldrich.com

Extraction: The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. quechers.eu The addition of water is crucial for dry samples to facilitate the partitioning of analytes into the acetonitrile layer. restek.com For instance, a common approach involves adding 10 mL of acetonitrile to a 10 g sample, followed by the addition of extraction salts. quechers.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: After extraction and centrifugation, an aliquot of the supernatant is subjected to a cleanup step. This involves adding a small amount of sorbent material, such as primary secondary amine (PSA) or C18, to remove interfering matrix components like sugars, lipids, and pigments. nih.govsigmaaldrich.com

The QuEChERS approach has been successfully adapted for the analysis of multiple mycotoxins, including deoxynivalenol. nih.govthermofisher.com However, modifications may be necessary depending on the specific properties of the analyte and the complexity of the matrix. For polar mycotoxins like DON-3G, care must be taken to ensure high recovery rates during the extraction and cleanup steps. researchgate.net

Interactive Data Table: Comparison of QuEChERS Extraction Kits for Deoxynivalenol Analysis

| Extraction Kit Method | Description |

| ORIGINAL (OKM1) | The initial unbuffered QuEChERS method. |

| AOAC 2007 (AKM1) | A buffered method developed by the Association of Official Agricultural Chemists. |

| EN 15662 (EKM1) | A buffered European standard method. |

This table is based on research that investigated different QuEChERS kits to optimize extraction time and recovery for deoxynivalenol analysis. mdpi.com

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with subsequent analysis. Solid Phase Extraction (SPE) and Immunoaffinity Column (IAC) clean-up are two powerful techniques for this purpose.

Solid Phase Extraction (SPE) is a widely used technique for purifying samples before chromatographic analysis. nih.gov It utilizes a solid sorbent material packed in a cartridge to retain either the analyte of interest or the interfering compounds. For mycotoxin analysis, SPE can effectively remove matrix interferences, thereby improving the sensitivity and selectivity of the method. nih.gov The choice of sorbent (e.g., C18, Oasis HLB) depends on the chemical properties of the analyte and the matrix components. researchgate.net

Immunoaffinity Columns (IACs) offer a highly selective clean-up method based on the specific binding between an antibody and its target antigen (the mycotoxin). lctech.denih.gov The antibodies, which are specific to the mycotoxin of interest, are immobilized on a solid support within the column. lctech.de When the sample extract is passed through the column, the mycotoxin is captured by the antibodies, while other matrix components pass through. chromatographyonline.com The retained mycotoxin is then eluted with a suitable solvent. nih.gov

IACs provide excellent purification, leading to very clean extracts and high recovery rates, even from complex matrices. lctech.denih.gov Some IACs have been developed with cross-reactivity to related mycotoxins, allowing for the simultaneous clean-up of deoxynivalenol and its conjugates, including DON-3G. tandfonline.com This high specificity makes IAC a superior clean-up method compared to conventional SPE for complex feed matrices. nih.govresearchgate.net

Interactive Data Table: Performance of Immunoaffinity Columns for Deoxynivalenol Clean-up

| Parameter | Specification |

| Analyte | Deoxynivalenol |

| Validated Matrices | Wheat, corn, barley, oats, cereals, feed |

| Recovery Rate | > 90% |

| Loading Capacity | Up to 4 g of matrix |

| Limit of Detection (LOD) | 1 ng/mL (ppt) |

This data is based on the specifications of a commercially available immunoaffinity column for deoxynivalenol. lctech.de

In certain sample matrices, particularly those with high lipid content, phospholipids (B1166683) can be a significant source of interference. These compounds can cause ion suppression in mass spectrometry and impair chromatographic performance. nih.gov Therefore, specific strategies for phospholipid removal may be necessary. While not as commonly reported for cereal matrices in the context of DON-3G analysis, techniques developed for other applications can be adapted. One such method involves the use of zirconium oxide beads, which selectively bind to phospholipids. The beads can be added to the sample extract and subsequently removed by filtration, effectively depleting the phospholipids from the sample. nih.gov

Chromatographic Separation Techniques

After extraction and clean-up, the sample extract is ready for chromatographic separation, which is essential for isolating DON-3G from other compounds before detection.

Liquid chromatography (LC) is the cornerstone technique for the analysis of DON-3G and other mycotoxins. nih.gov It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common LC techniques used for this purpose.

Reversed-phase chromatography, typically using a C18 column, is the most frequently employed separation mode for mycotoxins. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of DON-3G and its parent compound, deoxynivalenol, can be challenging due to their similar chemical structures. However, optimized chromatographic conditions can achieve baseline separation. nih.govsemanticscholar.org

A typical mobile phase for the separation of DON-3G consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. acs.org For example, a gradient elution using 5 mM ammonium acetate in water and methanol, both acidified with acetic acid, has been used for the analysis of DON and DON-3G. acs.org In another method, a mobile phase of acetonitrile and water (10:90, v/v) at a flow rate of 1 mL/min on a C18 column at 40°C successfully separated nivalenol (B191977), DON-3G, and DON, with retention times of 5.7, 8.7, and 10.1 minutes, respectively. core.ac.uk

The separated compounds are then detected using various detectors, with tandem mass spectrometry (LC-MS/MS) being the most powerful and widely used for its high sensitivity and selectivity. nih.govfao.orgresearchgate.net

Interactive Data Table: Liquid Chromatography Conditions for DON-3G Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250x4.6 mm, 5 µm) | Not Specified |

| Mobile Phase | Acetonitrile:Water (10:90, v/v) | 5 mM Ammonium Acetate in Water (A) and Methanol (B), both with 0.2% Acetic Acid |

| Flow Rate | 1 mL/min | 0.350 mL/min |

| Column Temperature | 40 °C | Not Specified |

| Injection Volume | 50 µL | 2 µL |

| Retention Time (DON-3G) | 8.7 min | Not Specified |

This table compares two different sets of liquid chromatography conditions reported for the separation of Deoxynivalenol 3-glucoside. acs.orgcore.ac.uk

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. However, its direct application for the analysis of this compound is limited due to the compound's high polarity and low volatility. Direct injection of D3G into a GC system would likely result in thermal degradation in the injector and poor chromatographic performance.

To overcome these limitations, a derivatization step is typically required to convert the polar hydroxyl groups of the molecule into less polar, more volatile derivatives. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique for mycotoxins like deoxynivalenol (DON). However, the derivatization of the larger and more complex D3G molecule can be challenging and may result in incomplete reactions or the formation of multiple derivatives, complicating the analysis.

While GC-MS methods have been extensively developed for DON and its acetylated derivatives (3-ADON and 15-ADON), the scientific literature indicates that liquid chromatography is the preferred and more direct method for the analysis of D3G nih.gov. In studies where both DON and D3G are analyzed, it is common to find DON being measured by GC-MS while D3G is quantified using LC-MS nih.govresearchgate.net. This highlights the analytical challenges associated with GC for this specific modified mycotoxin.

Detection and Quantification Approaches

Following chromatographic separation, sensitive and selective detection methods are employed for the accurate quantification of this compound.

Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, particularly when coupled with liquid chromatography, is the gold standard for the confirmatory analysis and quantification of D3G.

Tandem Mass Spectrometry (MS/MS) , typically utilizing a triple quadrupole (QqQ) mass analyzer, offers high selectivity and sensitivity. This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion of D3G is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of detection. For D3G, common precursor ions in negative electrospray ionization (ESI) mode include the deprotonated molecule [M-H]⁻ or an acetate adduct [M+CH₃COO]⁻. The fragmentation of these precursor ions yields characteristic product ions that are used for quantification and confirmation.

High-Resolution Mass Spectrometry (HRMS) , using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of D3G and its fragments, offering a high degree of confidence in its identification. HRMS is particularly valuable in complex matrices where isobaric interferences may be present. Automated online sample clean-up techniques, such as TurboFlow™ chromatography, can be coupled with HRMS to further enhance sensitivity and reduce matrix effects researchgate.net.

Validation of LC-MS/MS and LC-HRMS methods for D3G typically demonstrates excellent linearity (R² > 0.985) over relevant concentration ranges. Average recoveries in cereal matrices like wheat and barley are generally within the acceptable range of 70-120%, with relative standard deviations (RSD) for precision being low researchgate.net.

| Technique | Key Features |

| MS/MS (QqQ) | High selectivity and sensitivity through Multiple Reaction Monitoring (MRM). |

| HRMS (TOF, Orbitrap) | High mass accuracy for confident identification and elemental composition determination. |

Ultraviolet (UV) Detection

Ultraviolet (UV) detection, often performed with a photodiode array (PDA) detector, represents a more accessible and cost-effective alternative to mass spectrometry for the quantification of D3G. D3G exhibits a UV absorption maximum at approximately 220 nm.

Methods based on HPLC or UHPLC with UV detection have been developed for the simultaneous determination of D3G, DON, and nivalenol (NIV) in various matrices, including baby formula and rice wine dss.go.th. A critical component of these methods is an effective sample clean-up step to remove interfering matrix components that may also absorb UV light at the detection wavelength. Immunoaffinity columns (IACs) are frequently used for this purpose, providing high selectivity for the target mycotoxins.

Validation of HPLC-UV methods has shown good performance characteristics. Linearity is typically achieved with R² values greater than 0.99 in concentration ranges relevant for food safety monitoring. Accuracy, expressed as recovery, often falls between 78% and 107%, with good precision (RSD < 12%). The limits of detection (LOD) and quantification (LOQ) are generally in the low µg/kg range, making these methods suitable for routine monitoring.

| Parameter | Typical Performance |

| Detection Wavelength | ~220 nm |

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery) | 78% - 107% |

| Precision (RSD) | < 12% |

Immunoassays (e.g., ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening of mycotoxins due to their high throughput and ease of use. These assays are based on the specific binding of an antibody to the target mycotoxin.

For the analysis of D3G, the situation is complex. Most commercially available ELISA kits are designed for the detection of deoxynivalenol (DON). However, the antibodies used in these kits can exhibit cross-reactivity with structurally related compounds, including D3G. The degree of cross-reactivity can vary significantly between different antibodies and assay formats.

This cross-reactivity can be a double-edged sword. On one hand, it can lead to an overestimation of the DON content in a sample if D3G is present, potentially resulting in false-positive results for DON contamination. On the other hand, a higher result from an ELISA test compared to a more specific method like LC-MS/MS can indicate the presence of "masked" mycotoxins like D3G researchgate.net. Some studies have reported that ELISA may measure the "total DON content" (free DON + some modified forms) due to this cross-reactivity researchgate.net. Therefore, while ELISA is a valuable screening tool, positive results should ideally be confirmed by a confirmatory technique like LC-MS/MS to accurately differentiate between DON and D3G.

Method Validation Parameters and Performance Characteristics

The validation of analytical methods is crucial to ensure the reliability and accuracy of data generated for the quantification and detection of this compound (D3G). Key performance characteristics are established through rigorous testing to demonstrate that a method is fit for its intended purpose.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These values are critical for assessing the sensitivity of a method. For D3G, LODs and LOQs are often determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively nih.govmdpi.com.

In a study analyzing D3G in rat urine and feces, the LOD and LOQ in standard solutions were 0.6 ng/mL and 2.1 ng/mL, respectively. However, due to sample dilution, the LOD and LOQ in urine were higher, at 5.7 ng/mL and 21 ng/mL, respectively nih.gov. In freeze-dried feces, the LOD for D3G was 95 ng/g, and the LOQ was 482 ng/g nih.gov.

For cereal matrices like wheat and barley, various analytical methods have established different LODs and LOQs. One high-performance liquid chromatography with photodiode array detector (HPLC-PDA) method reported an LOD of 14.1 μg/kg and an LOQ of 47.1 μg/kg for D3G in wheat grains scispace.com. In another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the LOQ for D3G in maize was determined to be in a range that allows for the consistent yield of signal-to-noise ratios exceeding 10 nih.gov.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

| Matrix | Analytical Method | LOD | LOQ |

| Standard Solution | LC-MS/MS | 0.6 ng/mL | 2.1 ng/mL |

| Rat Urine | LC-MS/MS | 5.7 ng/mL | 21 ng/mL |

| Rat Feces (freeze-dried) | LC-MS/MS | 95 ng/g | 482 ng/g |

| Wheat Grains | HPLC-PDA | 14.1 µg/kg | 47.1 µg/kg |

| Wheat & Barley | LC-MS/MS | - | 1.30 to 50 µg/kg range |

| Baby Formula | LC-MS/MS | 1.2 µg/kg | 3.5 µg/kg |

| Data compiled from multiple sources nih.govscispace.comresearchgate.netunito.it. |

Recovery Rates and Matrix Effects

Recovery rates assess the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the sample matrix. Matrix effects, which can cause signal suppression or enhancement, are a common challenge in complex matrices like food and feed and can impact the accuracy of quantification.

In the analysis of D3G in rat urine and feces, apparent recovery rates ranged from 56% for D3G to 77% for deoxynivalenol (DON) nih.gov. For cereal matrices, a study comparing different sample preparation techniques found that the "extract and shoot" approach yielded average recoveries for D3G between 72% and 98% in wheat and barley researchgate.netnih.gov. Another method utilizing immunoaffinity column cleanup reported apparent recoveries for D3G in barley, wheat, and maize ranging from 87% to 110% tandfonline.com.

The use of stable isotope-labeled internal standards is an effective strategy to compensate for matrix effects. In a study on maize, the application of a ¹³C-labeled D3G internal standard corrected for matrix effects, bringing them to within 98% of the expected value, compared to 76% without the standard nih.gov.

Table 2: Recovery Rates for this compound in Cereal Matrices

| Matrix | Sample Preparation/Analytical Method | Average Recovery Rate (%) |

| Wheat & Barley | Extract and Shoot with LC-MS/MS | 72 - 98 |

| Wheat & Barley | On-line Sample Clean-up with TLX-LC-HRMS | 72 - 96 |

| Wheat, Barley, Maize | Immunoaffinity Column Cleanup with HPLC | 87 - 110 |

| Maize | Stable-Isotope Dilution LC-MS/MS | - (Matrix effects corrected to 98%) |

| Data compiled from multiple sources nih.govresearchgate.netnih.govtandfonline.com. |

Repeatability and Reproducibility

Repeatability refers to the precision of a method when performed by the same analyst, on the same instrument, and in the same laboratory over a short period. Reproducibility, on the other hand, assesses the precision of a method when performed under different conditions, such as by different analysts or in different laboratories.

For an analytical method for D3G in rat urine, the repeatability was found to be excellent, with relative standard deviations (RSDs) for all analytes being ≤4% nih.gov. In a single-laboratory validation for Fusarium toxins in wheat and barley, the relative standard deviation for D3G ranged from 2.2% to 15.7% jst.go.jp. Another study reported an intermediate precision below 13.5% RSD for D3G in cereals, except for in wheat tandfonline.com. These values demonstrate the reliability and consistency of the analytical methods under specified conditions.

Development of Multi-Analyte Quantification Methods for Masked Mycotoxins

The co-occurrence of multiple mycotoxins, including masked forms like D3G, in a single commodity is common. Therefore, the development of multi-analyte methods that can simultaneously detect and quantify a broad spectrum of mycotoxins is highly advantageous. These methods, typically based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer increased efficiency and provide a more comprehensive assessment of mycotoxin contamination mdpi.com.

Several multi-analyte methods have been developed to include D3G alongside its parent toxin, DON, and other related mycotoxins such as 3-acetyl-deoxynivalenol (3-ADON) and 15-acetyl-deoxynivalenol (15-ADON) nih.govjst.go.jp. For instance, a validated LC-MS/MS method allows for the simultaneous determination of DON, D3G, 3-ADON, and 15-ADON in maize nih.gov. Another method was validated for the quantification of ten different Fusarium toxins, including D3G, in wheat and barley jst.go.jp.

These multi-mycotoxin screening methods are crucial for understanding the full extent of mycotoxin contamination in food and feed, as they can detect a wide array of secondary metabolites, including frequently occurring masked mycotoxins like D3G mdpi.com.

Strategies for Mitigation and Management of Deoxynivalenol 3 Glucoside Contamination

Pre-Harvest Control Measures

Pre-harvest strategies aim to prevent or reduce the initial infection of crops by Fusarium fungi and the subsequent production of DON, which is the precursor to DON-3G.

One of the most effective and environmentally sustainable approaches to control DON and DON-3G contamination is the development of genetically resistant host plant varieties. mdpi.com Plant breeding programs focus on identifying and incorporating genes that confer resistance to Fusarium head blight (FHB), the disease caused by Fusarium graminearum.

Host plant resistance mechanisms are complex and can be categorized into different types, including resistance to initial infection (Type I) and resistance to the spread of the fungus within the plant (Type II). nih.gov Barley, for instance, generally exhibits better Type II resistance compared to wheat. nih.gov A key aspect of resistance is the plant's ability to detoxify DON by converting it into less phytotoxic compounds, such as DON-3G. nih.govmdpi.com This detoxification is facilitated by enzymes called UDP-glycosyltransferases (UGTs). mdpi.comnih.gov The barley gene HvUGT13248 has been identified and functionally characterized as being responsible for this conversion. nih.gov Wheat varieties carrying resistance quantitative trait loci (QTLs), such as Fhb1, have shown a greater capacity to convert DON to DON-3G. nih.gov

Table 1: Correlation between Deoxynivalenol (B1670258) (DON) and Deoxynivalenol 3-glucoside (DON-3G) in Cereal Genotypes

| Cereal | Genotype Characteristic | Correlation (DON vs. DON-3G) | Reference |

| Barley | Two-row genotypes | High positive correlation | nih.gov |

| Wheat | Near-isogenic lines | Positive correlation | nih.gov |

| Wheat | Double haploid population | Close association | apsnet.org |

Agronomic practices play a significant role in managing the risk of Fusarium infection and subsequent mycotoxin production. Crop rotation, which involves planting different crops in a sequential order on the same land, can help to reduce the inoculum of Fusarium pathogens in the soil. Planting non-host crops like legumes or oilseeds can break the disease cycle.

Tillage practices, such as plowing, can also influence the survival of Fusarium species. Burying crop residues can reduce the amount of fungal inoculum available to infect the subsequent crop. However, the effectiveness of tillage can be variable and may depend on other factors such as weather conditions. bohrium.comresearchgate.net Some studies have indicated that while factors like the previous year's crop and cultivar choice have a significant impact on DON levels, the effect of tillage systems may not always be detectable. bohrium.comresearchgate.net

Other agronomic factors that can influence mycotoxin contamination include planting density and fertilizer application. However, research has shown mixed results regarding their impact on DON and by extension, DON-3G levels. frontiersin.orguky.edu

The application of fungicides is a common practice to control FHB and reduce DON contamination in cereals. mdpi.com The timing of fungicide application is crucial for its efficacy, with the most effective period generally being at the flowering stage of the plant.

Several studies have demonstrated that fungicide treatments can significantly reduce the concentrations of both DON and DON-3G in wheat. semanticscholar.orgresearchgate.net A multi-year study in France showed that fungicide application led to a significant reduction in both DON and DON-3G levels, particularly in years with high disease pressure. semanticscholar.org For example, in one year of the study, a mean reduction of 59.9% for DON and 54% for DON-3G was observed following fungicide treatment. semanticscholar.org

The choice of fungicide is also important, with azole-based fungicides like prothioconazole (B1679736) and metconazole (B41703) often being effective in controlling FHB and reducing mycotoxin levels. researchgate.netresearchgate.netscielo.br However, it is important to note that while fungicides can be effective, they may not completely eliminate mycotoxin contamination. semanticscholar.org Therefore, an integrated approach combining resistant cultivars, appropriate agronomic practices, and judicious fungicide use is recommended for optimal control.

Table 2: Efficacy of Fungicide Treatment on Deoxynivalenol (DON) and this compound (DON-3G) Reduction in Wheat

| Study Location | Fungicide Type | Mean Reduction in DON | Mean Reduction in DON-3G | Reference |

| France (4-year study) | Various commercial fungicides | 59.9% (in 2018) | 54% (in 2018) | semanticscholar.org |

| North West Italy | Prothioconazole-containing | Significant reduction | Significant reduction | researchgate.net |

Post-Harvest Processing and Detoxification Strategies

Once the crop is harvested, various processing and detoxification methods can be employed to reduce the concentration of DON-3G in food products.

Physical methods such as sorting and debranning can be effective in reducing DON and DON-3G levels in cereal grains. nih.gov Mycotoxins are often concentrated in the outer layers of the kernel, such as the bran. nih.govnih.gov Therefore, removing these outer layers through debranning or milling can significantly lower the mycotoxin content in the resulting flour. nih.govembrapa.br

Studies have shown that the debranning process can reduce DON content in whole-wheat flour, with the highest contamination levels found in the outermost fractions. embrapa.brresearchgate.net The efficiency of DON reduction can range from 15% to 78%, depending on the debranning conditions. embrapa.br White flours, after milling, have been found to contain only about 60% of the DON and DON-3G content present in the unprocessed wheat grains. acs.org

Sorting techniques, which remove damaged or discolored kernels, can also contribute to reducing mycotoxin levels, as these kernels are often more heavily contaminated.

Thermal processing is a common step in the production of many cereal-based foods. The effect of heat on DON and DON-3G can be complex and variable, depending on the specific processing conditions such as temperature, time, and the food matrix. mdpi.comresearchgate.netnih.gov

Baking has shown varied effects on DON and DON-3G concentrations. nih.gov Some studies report a decrease in both compounds during baking. acs.orgresearchgate.net For instance, in the production of rusks, optimizing baking and toasting times and temperatures resulted in a reduction of up to 30% for both DON and DON-3G. consensus.appnih.gov Conversely, other research has observed an increase in DON-3G under certain baking conditions, possibly due to the glycosylation of DON before enzyme inactivation at higher temperatures. mdpi.comnih.gov The stability of DON during baking can also be influenced by the initial concentration and the specific time-temperature profile. nih.govnih.gov

Cooking processes like boiling can lead to a reduction of DON in products like pasta, primarily due to the leaching of the water-soluble mycotoxin into the cooking water. nih.govresearchgate.net DON-3G, however, appears to be more stable during pasta making and is only slightly leached into the broth during boiling. researchgate.net

Table 3: Effect of Thermal Processing on this compound (DON-3G)

| Processing Method | Food Product | Observed Effect on DON-3G | Reference |

| Baking | Bread | Increase during kneading and fermentation, decrease during baking | mdpi.com |

| Baking | Bread | Decrease of 10% compared to fermented dough | acs.org |

| Baking | Wheat bakery products | Increase (>300%) under mild conditions, rapid reduction under harsh conditions | nih.gov |

| Baking/Toasting | Rusks | Reduction up to 30% | consensus.appnih.gov |

| Boiling | Spaghetti | Stable during pasta making, slightly leached to broth | researchgate.net |

Integrated Mycotoxin Management Systems for this compound

An effective strategy for controlling this compound (D3G) contamination requires a comprehensive and preventative approach known as an Integrated Mycotoxin Management System. mdpi.com This system addresses the mycotoxin risk throughout the entire food and feed supply chain, from pre-harvest agricultural practices to post-harvest storage and processing. mdpi.comwur.nl Since D3G is a plant-derived conjugate of deoxynivalenol (DON), management strategies must target the primary contamination with DON. mdpi.com

The core components of an integrated system include:

Pre-Harvest Management: This is the first line of defense and focuses on preventing the initial infection of crops by Fusarium fungi. Key strategies include:

Good Agricultural Practices (GAP): This involves selecting crop varieties with greater resistance to Fusarium Head Blight, implementing crop rotation to reduce fungal inoculum in the soil, and appropriate tillage methods. wur.nl

Fungicide/Biopesticide Application: Timely and correct application of registered fungicides or biopesticides can suppress fungal growth and subsequent DON production. wur.nl

Forecasting Models: Utilizing decision support systems that incorporate weather forecast data and agronomic parameters to predict the risk of mycotoxin contamination, allowing for targeted interventions. wur.nl